molecular formula C7H9Li B8564906 lithium;5-ethylcyclopenta-1,3-diene CAS No. 135630-42-1

lithium;5-ethylcyclopenta-1,3-diene

Cat. No.: B8564906
CAS No.: 135630-42-1
M. Wt: 100.1 g/mol
InChI Key: ZBDWUWNQBVXRMA-UHFFFAOYSA-N
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Description

lithium;5-ethylcyclopenta-1,3-diene is an organolithium compound that features a lithium cation and a 1-ethylcyclopenta-2,4-dien-1-ide anion. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

lithium;5-ethylcyclopenta-1,3-diene can be synthesized through the reaction of 1-ethylcyclopenta-2,4-diene with an organolithium reagent such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate and final products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

lithium;5-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.

    Reduction: It can be reduced to form cyclopentadiene derivatives.

    Substitution: The lithium atom can be substituted with other metal cations or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidants.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound to form substituted products.

Major Products

    Oxidation: Cyclopentadienone derivatives.

    Reduction: Cyclopentadiene derivatives.

    Substitution: Substituted cyclopentadiene derivatives.

Scientific Research Applications

lithium;5-ethylcyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopentadienyl complexes with transition metals.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of lithium;5-ethylcyclopenta-1,3-diene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium cation stabilizes the negative charge on the cyclopentadienyl anion, enhancing its reactivity. This compound can participate in various organic transformations, including cycloaddition reactions, which are facilitated by its unique electronic structure.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyl lithium: Similar in structure but lacks the ethyl group.

    Cyclopentadienone lithium: Contains a carbonyl group instead of an ethyl group.

    Lithium cyclopentadienide: The parent compound without any substituents.

Uniqueness

lithium;5-ethylcyclopenta-1,3-diene is unique due to the presence of the ethyl group, which can influence its reactivity and stability. This makes it distinct from other cyclopentadienyl lithium compounds and allows for different chemical transformations and applications.

Properties

CAS No.

135630-42-1

Molecular Formula

C7H9Li

Molecular Weight

100.1 g/mol

IUPAC Name

lithium;5-ethylcyclopenta-1,3-diene

InChI

InChI=1S/C7H9.Li/c1-2-7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1

InChI Key

ZBDWUWNQBVXRMA-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC[C-]1C=CC=C1

Origin of Product

United States

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